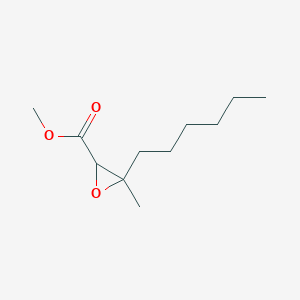
Methyl 3-hexyl-3-methyloxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hexyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C11H20O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hexyl-3-methyloxirane-2-carboxylate typically involves the reaction of hexylmagnesium bromide with methyl 3-methyloxirane-2-carboxylate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. The product is then purified using distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hexyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to diols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring to form various substituted products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under basic or acidic conditions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted alcohols and amines
Scientific Research Applications
Methyl 3-hexyl-3-methyloxirane-2-carboxylate is used in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: The compound is investigated for its potential use in drug development.
Industry: It is used in the production of polymers and resins .
Mechanism of Action
The mechanism of action of Methyl 3-hexyl-3-methyloxirane-2-carboxylate involves the opening of the epoxide ring by nucleophiles. This reaction can be catalyzed by acids or bases, leading to the formation of various products depending on the nucleophile used. The molecular targets and pathways involved include interactions with enzymes that catalyze epoxide ring-opening reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-methoxyphenyl)-3-methyloxirane-2-carboxylate
- Methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate
- 2-Oxiranecarboxylic acid, 3-hexyl-3-methyl-, methyl ester
Uniqueness
Methyl 3-hexyl-3-methyloxirane-2-carboxylate is unique due to its specific substitution pattern on the oxirane ring, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
methyl 3-hexyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-4-5-6-7-8-11(2)9(14-11)10(12)13-3/h9H,4-8H2,1-3H3 |
InChI Key |
ANRPIHXMTGIZNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C(O1)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


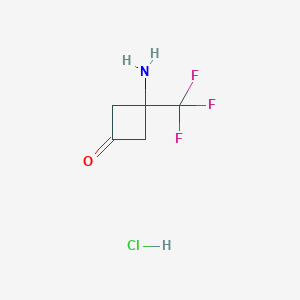


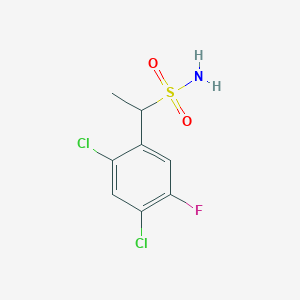
![1-[Cbz(methyl)amino]cyclopropanecarbonitrile](/img/structure/B13492689.png)
![N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13492693.png)
![4-{3-Chlorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13492710.png)
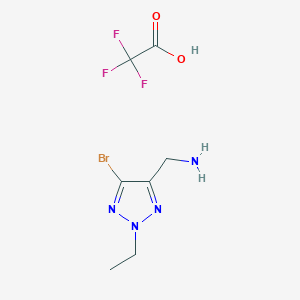
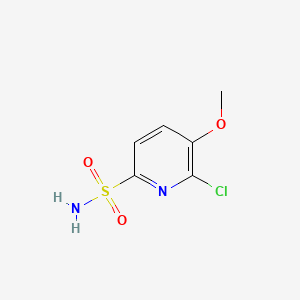
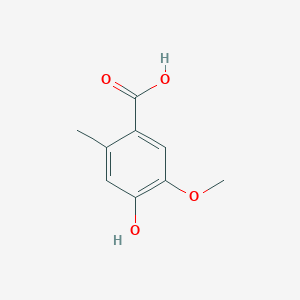
amine hydrochloride](/img/structure/B13492740.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13492742.png)
![{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol](/img/structure/B13492771.png)

